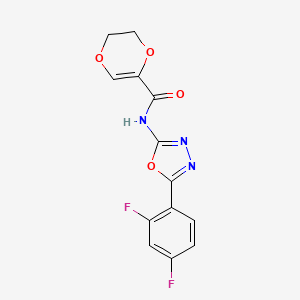
3-(Pyridin-2-ylsulfanyl)propan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Pyridin-2-ylsulfanyl)propan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 117367-28-9 . It has a molecular weight of 241.18 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2S.2ClH/c9-5-3-7-11-8-4-1-2-6-10-8;;/h1-2,4,6H,3,5,7,9H2;2*1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a melting point of 184-186°C . It is a powder at room temperature and is typically stored under normal conditions .Applications De Recherche Scientifique
Arylmethylidenefuranones: Reactions with C- and N-Nucleophiles
Arylmethylidenefuranones react with various nucleophilic agents to yield a broad range of compounds, indicating the potential for diverse chemical applications. The reaction direction is influenced by the reagents' structure, nucleophilic agent strength, and reaction conditions, leading to the production of compounds like amides, benzofurans, and thiadiazoles (Kamneva et al., 2018).
Chemistry and Properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine
These compounds are notable for their broad chemical properties and applications, including spectroscopic properties, magnetic properties, biological, and electrochemical activities. They serve as ligands in complex compounds, highlighting their importance in various fields of chemistry (Boča et al., 2011).
Analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and Its Metabolites
2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a carcinogenic substance, undergoes bioactivation leading to DNA binding. Its analysis, especially of its metabolites, is crucial for understanding its biological effects. Liquid chromatography coupled with mass spectrometry is highlighted as the preferred method for sensitive, qualitative, and quantitative analysis (Teunissen et al., 2010).
PFAS Removal by Amine-Functionalized Sorbents
Amine-containing sorbents offer a promising approach to PFAS control in water treatment. The removal mechanism involves electrostatic and hydrophobic interactions, and sorbent morphology. This signifies the role of amine-functionalized materials in environmental applications (Ateia et al., 2019).
Synthesis of Pyridines and (iso)Quinolines Using Propargylic Alcohols
Propargylic alcohols, due to their distinct reactivity, serve as building blocks in synthesizing important structures in medicinal chemistry, including pyridines and quinolines. This review emphasizes the strategies employing propargylic alcohols in synthesizing these heterocycles, indicating their significance in drug discovery and organic synthesis (Mishra et al., 2022).
Functional Chemical Groups in CNS Drug Synthesis
Heterocycles with heteroatoms like nitrogen and sulfur are highlighted for their potential in synthesizing CNS active drugs. Compounds with these functional groups may exhibit diverse CNS effects, indicating their importance in pharmaceutical chemistry (Saganuwan, 2017).
Oxidants Reacting with Drinking Water Contaminants
The review discusses the by-products formed when strong oxidants like chlorine and ozone react with drinking water contaminants. It emphasizes the importance of minimizing impurities in water before adding oxidizing agents, indicating the role of amine/amide reactions in by-product formation (Rice & Gomez-Taylor, 1986).
Biogenic Amines in Fish and Nitrosamine Formation
This paper focuses on the significant roles of biogenic amines in fish safety, quality determination, and nitrosamine formation. Understanding these relationships is crucial for elucidating the mechanism of scombroid poisoning and ensuring the safety of fish products (Bulushi et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
3-pyridin-2-ylsulfanylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S.2ClH/c9-5-3-7-11-8-4-1-2-6-10-8;;/h1-2,4,6H,3,5,7,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSSRZKFDPZPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-ylsulfanyl)propan-1-amine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



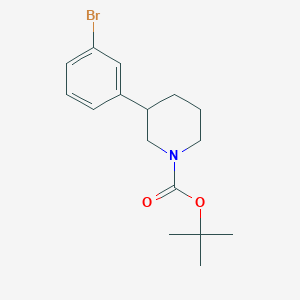

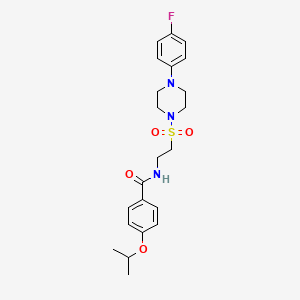

![(2-Methoxyphenyl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2554612.png)
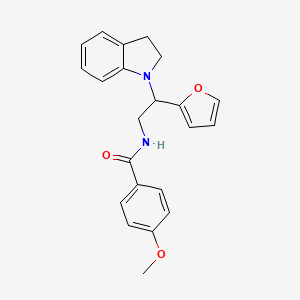
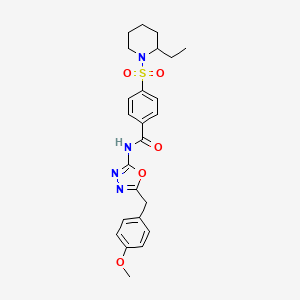


![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(2-propenyl) ester](/img/structure/B2554620.png)
